

N-propylhexa-2,4-dienamide: A Technical Overview

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Compound of Interest

Compound Name: *N-propylhexa-2,4-dienamide*

Cat. No.: *B15408360*

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CAS Number: 774598-08-2[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-propylhexa-2,4-dienamide**, a molecule of interest within the broader class of alkamides. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with data from closely related analogues to present a predictive but thorough resource.

Chemical and Physical Properties

N-propylhexa-2,4-dienamide is an unsaturated aliphatic amide. While specific, experimentally determined properties are not readily available, the following table outlines the expected characteristics based on its chemical structure.

Property	Predicted Value/Information	Source/Basis
Molecular Formula	C ₉ H ₁₅ NO	Chemical Structure
Molecular Weight	153.22 g/mol	Chemical Structure
IUPAC Name	N-propylhexa-2,4-dienamide	Nomenclature Rules
SMILES	<chem>CCCNC(=O)C=CC=CC</chem>	Chemical Structure
Physical State	Expected to be a liquid or low-melting solid at room temperature.	General properties of similar amides.
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane. Limited solubility in water is predicted.	General properties of amides.

Synthesis and Characterization

A plausible and common method for the synthesis of **N-propylhexa-2,4-dienamide** would involve the reaction of hexa-2,4-dienoic acid with propylamine. This is a standard amidation reaction, which can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Proposed Synthetic Protocol

Reaction: Hexa-2,4-dienoyl chloride with propylamine.

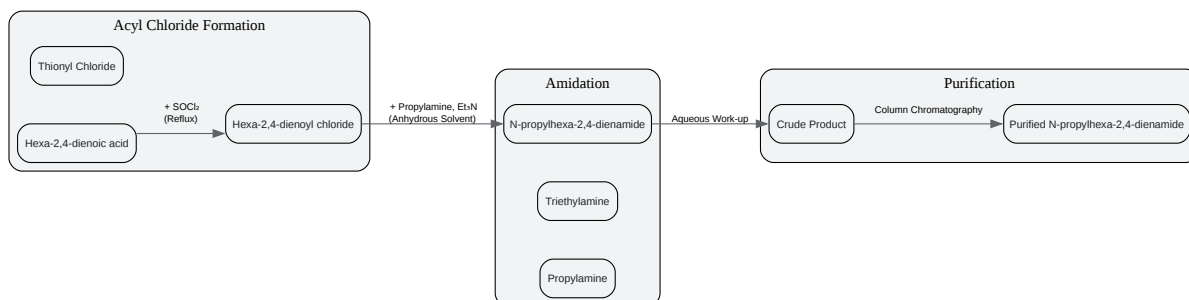
Materials:

- Hexa-2,4-dienoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Propylamine

- Anhydrous diethyl ether or dichloromethane (DCM)
- Triethylamine (Et₃N) or other non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Acyl Chloride Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexa-2,4-dienoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude hexa-2,4-dienoyl chloride.
- **Amidation:** Dissolve the crude hexa-2,4-dienoyl chloride in an anhydrous solvent such as diethyl ether or DCM. Cool the solution in an ice bath. In a separate flask, dissolve propylamine and a slight excess of triethylamine (to act as a proton scavenger) in the same anhydrous solvent. Add the propylamine solution dropwise to the cooled acyl chloride solution with stirring.
- **Work-up:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
- **Purification:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude **N-propylhexa-2,4-dienamide**. Further purification can be achieved by column chromatography on silica gel.



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Caption: Synthetic workflow for **N-propylhexa-2,4-dienamide**.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for **N-propylhexa-2,4-dienamide** based on its structure.

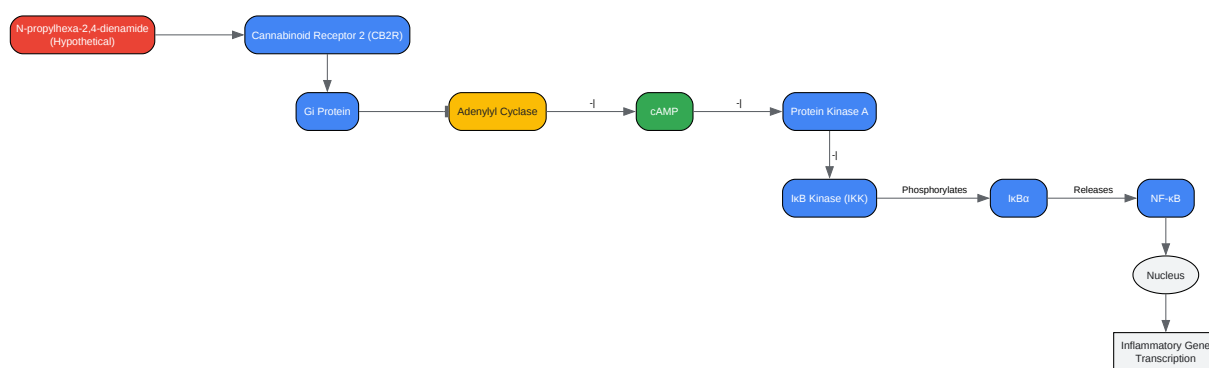
Technique	Expected Features
^1H NMR	- Signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the protons on the diene system. - A triplet corresponding to the methyl group of the propyl chain (δ ~0.9 ppm). - A sextet corresponding to the methylene group adjacent to the methyl group of the propyl chain (δ ~1.5 ppm). - A triplet (or quartet, depending on coupling to the amide proton) for the methylene group attached to the nitrogen (δ ~3.2 ppm). - A broad singlet for the amide proton (N-H) (δ ~5.5-8.5 ppm).
^{13}C NMR	- A signal for the carbonyl carbon (C=O) in the range of δ 165-175 ppm. - Four signals in the sp^2 region (δ 100-150 ppm) for the carbons of the diene. - Three signals in the sp^3 region for the propyl group carbons.
IR Spectroscopy	- A strong C=O stretch for the amide at ~1650 cm^{-1} . - An N-H stretch at ~3300 cm^{-1} . - C=C stretching bands in the range of 1600-1650 cm^{-1} . - An N-H bend at ~1550 cm^{-1} .
Mass Spectrometry	- A molecular ion peak (M^+) corresponding to the molecular weight of 153.22. - Fragmentation patterns characteristic of amides, such as cleavage of the C-N bond and the alkyl chain.

Biological Activity and Potential Applications

While no specific biological activities for **N-propylhexa-2,4-dienamide** have been reported in the searched literature, the broader class of alkamides, particularly those found in plants like Echinacea, are known for their immunomodulatory effects. These effects are often attributed to their interaction with cannabinoid receptors (CB1 and CB2) and other cellular targets.

Potential Signaling Pathways

Based on the activity of other alkamides, **N-propylhexa-2,4-dienamide** could potentially modulate inflammatory signaling pathways. A hypothetical pathway is depicted below, illustrating how an alkamide might influence the NF- κ B signaling cascade, a key regulator of inflammation.



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Caption: Hypothetical signaling pathway for alkamide-mediated anti-inflammatory effects.

Future Directions

The lack of specific data on **N-propylhexa-2,4-dienamide** highlights an opportunity for further research. Key areas for investigation include:

- **Definitive Synthesis and Characterization:** A full synthetic route with complete spectroscopic characterization would provide a foundational reference for this molecule.

- **Biological Screening:** In vitro and in vivo studies are needed to determine if **N-propylhexa-2,4-dienamide** possesses biological activity, particularly immunomodulatory, anti-inflammatory, or analgesic properties, similar to other alkamides.
- **Mechanism of Action Studies:** Should biological activity be identified, further research into its molecular targets and signaling pathways would be warranted.

This document serves as a starting point for researchers interested in **N-propylhexa-2,4-dienamide**, providing a framework for its synthesis, characterization, and potential biological investigation.

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References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
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